

Application Note: High-Throughput Identification of Dapoxetine Hydrochloride Metabolites Using Mass Spectrometry

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Compound of Interest

Compound Name: *Dapoxetine hydrochloride*

CAS No.: 1071929-03-7

Cat. No.: B3079633

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of premature ejaculation.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. This application note details the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the identification and characterization of **dapoxetine hydrochloride** metabolites. The methodologies described herein are applicable for both in vitro and in vivo metabolism studies.

Dapoxetine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, as well as flavin-containing monooxygenase 1 (FMO1). [2] The main metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and dearylation.[2][3][4] This results in the formation of multiple metabolites that are excreted from the body. Mass spectrometry offers a highly sensitive and selective method for the detection and structural elucidation of these metabolites.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes the incubation of dapoxetine with human liver microsomes to simulate hepatic metabolism.

Materials:

- **Dapoxetine Hydrochloride**
- Human Liver Microsomes (HLM)
- Phosphate Buffer (pH 7.4)
- NADPH (20 mM)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid (MS grade)

Procedure:

- Prepare an incubation mixture containing 50 μ M dapoxetine, 55 mM phosphate buffer (pH 7.4), and 0.5 mg/mL HLM.
- Pre-incubate the mixture for 2 minutes at 37°C.
- Initiate the metabolic reaction by adding 10 μ L of 20 mM NADPH. The total reaction volume should be 200 μ L.
- Incubate the reaction at 37°C for desired time points (e.g., 0, 30, 60, 90, and 120 minutes).
- Terminate the reaction by adding 200 μ L of an ice-cold 1:1 acetonitrile-methanol mixture.
- Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to precipitate proteins.

- Transfer the supernatant to vials for LC-MS analysis.
- Prepare a negative control sample following the same procedure but without the addition of NADPH.

Sample Preparation from Human Plasma

This protocol outlines two common methods for extracting dapoxetine and its metabolites from human plasma samples: protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation

- To 50 μL of human plasma, add 50 μL of analyte standard/sample and 25 μL of a 50:50 (v/v) methanol/water solution.
- Vortex the mixture for 5 minutes.
- Centrifuge at 1700 x g for 15 minutes at 4°C.
- Transfer 50.0 μL of the supernatant to a 96-well plate.
- Add 450 μL of a 50:50 (v/v) methanol/water solution and vortex for 5 minutes.
- Inject the prepared sample into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

- Dapoxetine and an internal standard (e.g., Dapoxetine-d6) are extracted from plasma using an appropriate organic solvent.
- The organic layer is separated and evaporated to dryness.
- The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides typical liquid chromatography and mass spectrometry parameters for the analysis of dapoxetine and its metabolites.

Liquid Chromatography Conditions:

Parameter	Condition 1	Condition 2
Column	ACE C8 (4.6 x 50 mm, 5 µm)	Acquity UPLC BEH C18
Mobile Phase	A: 0.01M Ammonium acetate + 0.02% Formic acid in water B: Acetonitrile (15:85, v/v)	A: 0.1% Formic acid in water B: Acetonitrile (gradient elution)
Flow Rate	0.5 mL/min	-
Run Time	1.6 min	-

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Curtain Gas	30.0 psi
Collision Gas	9 psi
Gas 1 (Nebulizer)	50.0 psi
Gas 2 (Auxiliary)	55.0 psi
Entrance Potential	10.0 V

Data Presentation

Quantitative Analysis of Dapoxetine and its Major Metabolites

The following table summarizes the MRM transitions and linearity ranges for the quantitative analysis of dapoxetine and its two major metabolites, dapoxetine-N-oxide and

desmethyldapoxetine, in human plasma.

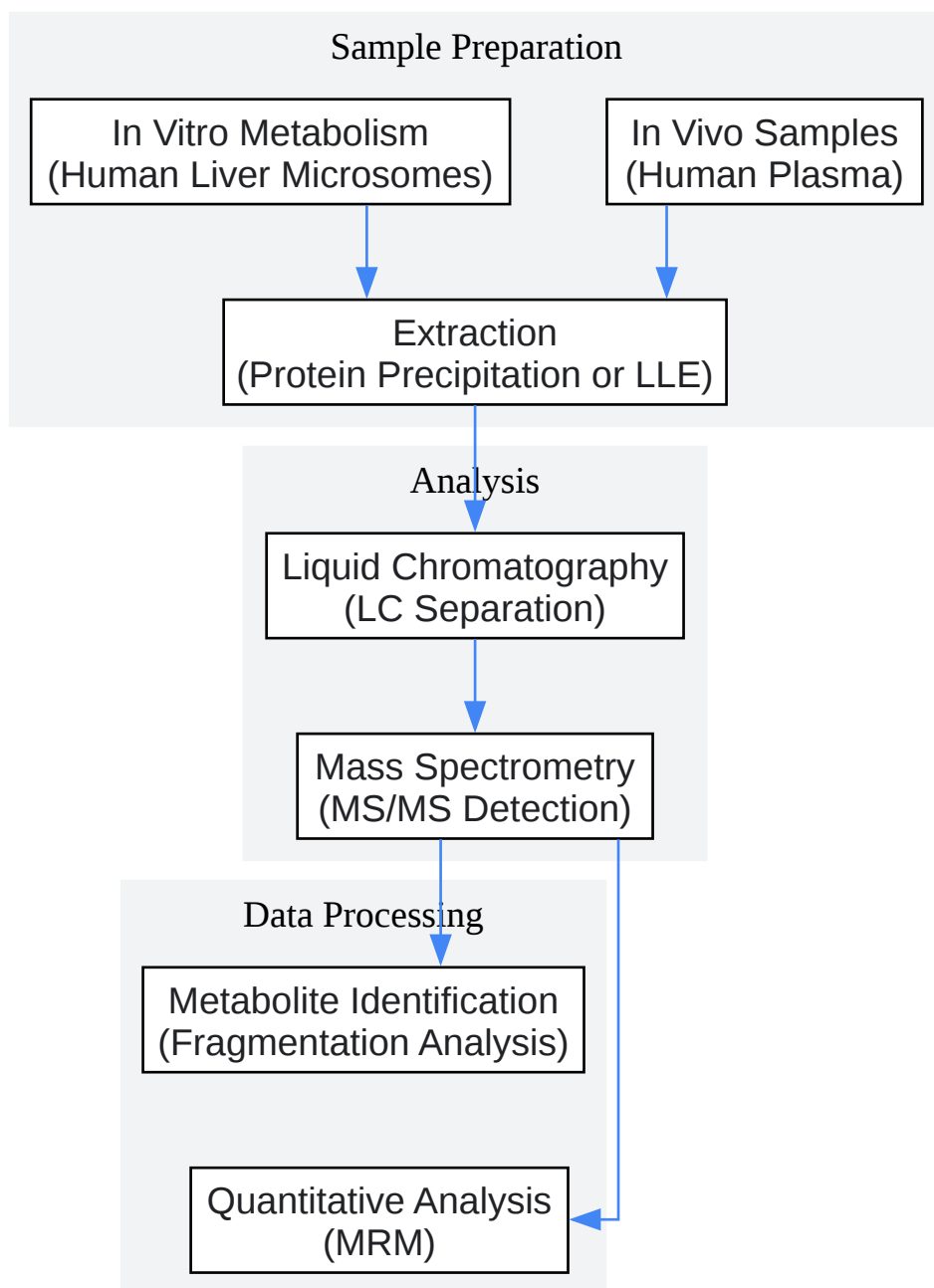
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Linearity Range (ng/mL)
Dapoxetine	306.3	261.2	1.0 - 200
Dapoxetine-N-oxide	322.2	261.2	0.5 - 100
Desmethyldapoxetine	292.2	261.2	0.1 - 5.0
Carbamazepine (IS)	237.1	194.2	-

Identified Phase I Hepatic Metabolites of Dapoxetine

A study utilizing high-resolution LC-MS identified eleven phase I hepatic metabolites of dapoxetine. The main biotransformation reactions were N-dealkylation, hydroxylation, N-oxidation, and dearylation. Eight of these metabolites had not been previously reported.

Visualizations

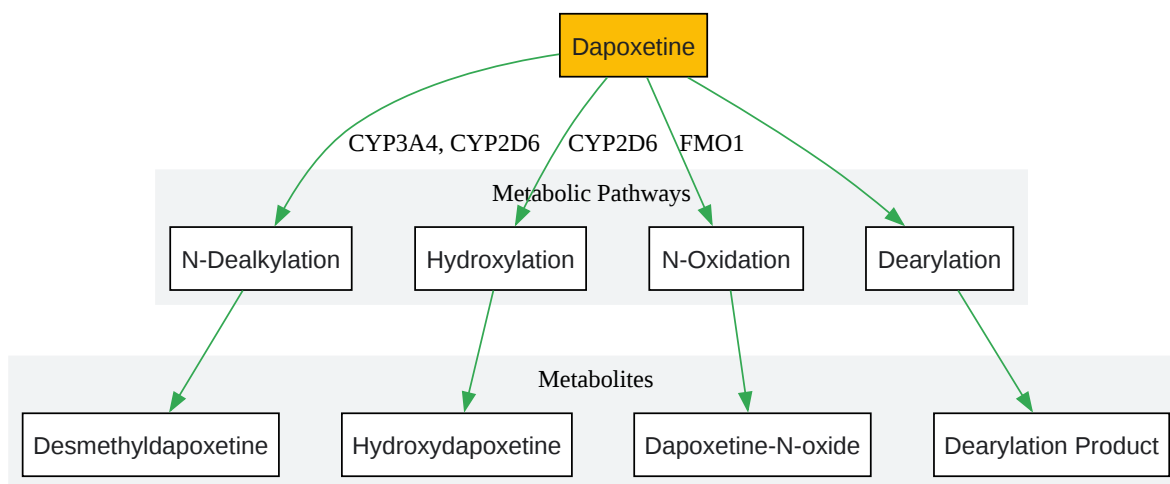
Experimental Workflow for Dapoxetine Metabolite Identification



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Caption: Workflow for dapoxetine metabolite identification.

Proposed Metabolic Pathway of Dapoxetine



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Caption: Major metabolic pathways of dapoxetine.

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References

- 1. [Dapoxetine | C21H23NO | CID 71353 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 4. [Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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